N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
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Overview
Description
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C20H18N2O4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .
Scientific Research Applications
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring is crucial for its biological activity, allowing it to bind to active sites and inhibit enzyme function. This inhibition can disrupt various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
Uniqueness
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the benzylidene and pyridine rings.
Properties
Molecular Formula |
C18H15N3O4S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-5-6-14(25-2)12(8-13)9-15-17(23)21(18(26)27-15)20-16(22)11-4-3-7-19-10-11/h3-10H,1-2H3,(H,20,22)/b15-9- |
InChI Key |
TXNAFNROJHKKBM-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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